![molecular formula C12H12BrN3OS B5188885 N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5188885.png)
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is believed to involve the modulation of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been shown to enhance the activity of GABA(A) receptors by increasing the frequency of channel opening events.
Biochemical and Physiological Effects:
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In addition to its modulation of GABA(A) receptors, it has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have neuroprotective effects in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is its potential as a modulator of GABA(A) receptors, which are important targets for the treatment of neurological disorders. However, one limitation is its relatively low potency compared to other GABA(A) receptor modulators. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Another area of interest is its potential as a tool for studying the role of GABA(A) receptors in the central nervous system. Further studies are needed to determine its selectivity and specificity for different subtypes of GABA(A) receptors. Finally, further studies are needed to optimize the synthesis of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine and to develop more potent derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzylthiocyanate. This intermediate is then reacted with allylamine to form N-allyl-4-bromobenzylthiocarbamate. Finally, this compound is cyclized with hydrazine hydrate to form N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a modulator of GABA(A) receptors. GABA(A) receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been shown to enhance the activity of GABA(A) receptors, making it a potential candidate for the development of new drugs for these disorders.
properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-2-7-14-12-16-15-11(18-12)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWFQTOZBKDEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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